[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate
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Overview
Description
[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate is an organic compound that belongs to the class of esters and carbamates This compound is characterized by the presence of a benzoate ester linked to a carbamate group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with [(2-methoxyethyl)carbamoyl]methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzoic acid and [(2-methoxyethyl)carbamoyl]methanol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-methylbenzoic acid, [(2-methoxyethyl)carbamoyl]methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Substituted carbamates.
Scientific Research Applications
[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(2-methoxyethyl)carbamoyl]methyl benzoate: Similar structure but lacks the methyl group on the benzene ring.
[(2-methoxyethyl)carbamoyl]methyl 4-chlorobenzoate: Similar structure but contains a chlorine atom instead of a methyl group.
Uniqueness
[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate is unique due to the presence of both ester and carbamate functional groups, which confer distinct chemical reactivity and potential biological activity. The methyl group on the benzene ring also influences its chemical properties and interactions.
Properties
IUPAC Name |
[2-(2-methoxyethylamino)-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-10-3-5-11(6-4-10)13(16)18-9-12(15)14-7-8-17-2/h3-6H,7-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZATFOTUGSSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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